molecular formula C19H17BrN2OS B5171658 N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

Cat. No. B5171658
M. Wt: 401.3 g/mol
InChI Key: AYGSXILOEDWQOX-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide, commonly known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

BPTB exerts its effects by binding to specific receptors and enzymes in the body, thereby modulating their activity. For example, it has been shown to bind to the CB1 receptor and inhibit its activity, leading to a decrease in appetite and pain perception. BPTB has also been reported to bind to amyloid-beta peptides and prevent their aggregation, which is thought to contribute to the development of Alzheimer's disease.
Biochemical and physiological effects:
BPTB has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of various enzymes, including fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids. BPTB has also been shown to decrease food intake and body weight in animal models, suggesting its potential use as an anti-obesity agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTB is its potent inhibitory activity against various enzymes and receptors, making it a valuable tool for investigating their roles in various physiological and pathological processes. However, one limitation of BPTB is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on BPTB, including its potential use as a therapeutic agent for various diseases, such as obesity, Alzheimer's disease, and cancer. Further studies are also needed to elucidate its mechanism of action and identify its potential targets in the body. Additionally, the development of more efficient synthesis methods and analogs of BPTB may lead to the discovery of more potent and selective compounds for use in research and drug discovery.

Synthesis Methods

BPTB can be synthesized using a variety of methods, including the condensation of 4-bromoacetophenone with 2-aminothiazole in the presence of propylamine and a catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield BPTB. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

BPTB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. BPTB has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it binds to amyloid-beta peptides, which are implicated in the pathogenesis of the disease.

properties

IUPAC Name

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-2-6-16-17(13-9-11-15(20)12-10-13)21-19(24-16)22-18(23)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGSXILOEDWQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

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